N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Formation of the Amide Bond: The carboxylic acid is then reacted with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Reduction: The carbonyl group in the chromene moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the chromene moiety.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Due to its potential biological activities, it may be explored for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromene and furan moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-(2-furylmethyl)-3-methoxy-2-oxo-2H-chromene-3-carboxamide
- N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide
- 8-methoxy-2-oxo-2H-chromene-3-carboxamide
Uniqueness: N-(2-furylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the furan and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-20-13-6-2-4-10-8-12(16(19)22-14(10)13)15(18)17-9-11-5-3-7-21-11/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBMYSIVOZSWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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